

Technical Guide: Acidity & pKa of 3-(Dimethoxyphosphoryl)propanoic acid

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Compound of Interest

Compound Name:	3-(Dimethoxyphosphoryl)propanoic acid
CAS No.:	30337-09-8
Cat. No.:	B1597173

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Executive Summary

3-(Dimethoxyphosphoryl)propanoic acid (CAS: 3699-76-7) is a bifunctional molecule containing a carboxylic acid and a dimethyl phosphonate ester. It serves as a critical building block in the synthesis of phosphonate-based peptidomimetics and as a linker in antibody-drug conjugates (ADCs).

Unlike its hydrolyzed analog (3-phosphonopropanoic acid), this molecule is a monobasic acid. Its acidity is defined solely by the carboxylic acid moiety, which is modulated by the electron-withdrawing nature of the

-phosphonate group. This guide provides predicted pKa values derived from Hammett/Taft relationships, experimental determination protocols, and structural insights for drug development applications.

Chemical Structure & Electronic Properties[1]

The molecule consists of a propanoic acid backbone substituted at the 3-position (beta-carbon) with a dimethoxyphosphoryl group.

- IUPAC Name: **3-(Dimethoxyphosphoryl)propanoic acid**
- Molecular Formula:
- Molecular Weight: 182.11 g/mol
- Key Functional Groups:
 - Carboxylic Acid (): The proton donor.[1]
 - Phosphonate Ester (): A neutral, polar, electron-withdrawing group.

Inductive Effects on Acidity

The acidity of the carboxyl group is influenced by the inductive effect (

) of the phosphonate ester. The phosphorus atom, bonded to an oxygen double bond and two methoxy groups, creates a partial positive charge that pulls electron density through the sigma bond framework.

The effect is attenuated by the two methylene (

) spacers, resulting in a modest increase in acidity compared to unsubstituted propanoic acid.

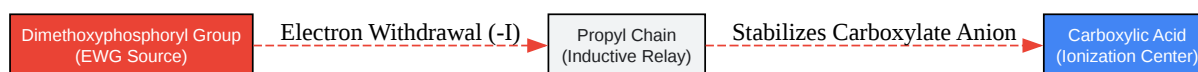


Figure 1: Inductive stabilization of the conjugate base by the beta-phosphonate group.

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pKa Values: Predicted & Comparative Analysis

As direct experimental literature values for this specific ester are rare, the pKa is derived using Taft Linear Free Energy Relationships (LFER) and comparison with structurally validated analogs.

Calculated pKa

Using the Taft equation

:

- Reference (): Propanoic acid ().
- Substituent Constant (): The Taft for the group is approximately 0.42.
- Reaction Constant (): For -substituted carboxylic acids, the sensitivity factor is attenuated (approx. 0.35).[2]

Comparative Acidity Table

Compound	Structure	pKa (Experimental/Calc)	Electronic Effect
Propanoic Acid		4.87 (Exp)	Reference
3-Cyanopropanoic Acid		4.44 (Exp)	Strong EWG (Cyano)
3-(Dimethoxyphosphoryl)propanoic acid		4.6 ± 0.1 (Calc)	Moderate EWG (Phosphonate)
3-Chloropropanoic Acid		3.98 (Exp)	Strong EWG (Halogen)
3-Phosphonopropanoic Acid		2.2 (P-OH), 4.8 (COOH)*	Free phosphonic acid is highly acidic

*Note: For the free acid, the highly acidic phosphonic group ionizes first, affecting the apparent pKa of the carboxyl group via electrostatic effects.

Experimental Determination Protocol

For researchers requiring precise validation, the following Potentiometric Titration protocol is the gold standard for this compound.

Method: Potentiometric Titration

Objective: Determine the thermodynamic pKa at 25°C.

Reagents:

- Analyte: ~10 mg **3-(Dimethoxyphosphoryl)propanoic acid** (High Purity >98%).
- Titrant: 0.1 M Carbonate-free Sodium Hydroxide (NaOH).
- Solvent: Degassed HPLC-grade water (or 0.15 M KCl for ionic strength control).

Workflow:

- Preparation: Dissolve

mol of the compound in 50 mL of 0.15 M KCl solution. Ensure complete dissolution; mild sonication may be used.
- Blank Calibration: Perform a blank titration on the solvent to determine dissolved background.
- Titration: Titrate with 0.1 M NaOH in 5 μ L increments using an autotitrator under inert gas (or Argon) blanket to prevent carbonate formation.
- Data Analysis: Plot pH vs. Volume of NaOH. The pKa is the pH at the half-equivalence point (0.5 eq).
- Gran Plot: Use Gran plot linearization to precisely locate the equivalence point if the inflection is subtle.

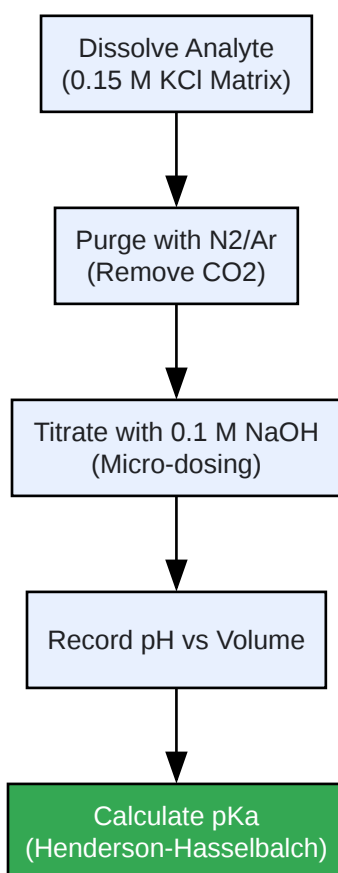


Figure 2: Potentiometric titration workflow for pKa determination.

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Critical Caution: Avoid high pH (>11) for extended periods. While phosphonate esters are more stable than carboxylate esters, prolonged exposure to strong base can lead to hydrolysis of the methoxy groups, generating the mono-ester or free phosphonic acid, which will drastically alter the titration curve.

Applications in Drug Development[1]

Bioisosterism & Prodrug Design

The dimethoxyphosphoryl group acts as a masked phosphate mimic. In vivo, enzymes (phosphodiesterases) may cleave the methyl esters, releasing the free phosphonic acid (a phosphate bioisostere).

- **Neutral Form:** The esterified form improves membrane permeability compared to the charged free acid.
- **Acidity Modulation:** The pKa of ~4.6 ensures the carboxylic acid is predominantly ionized at physiological pH (7.4), improving solubility while maintaining lipophilicity via the ester tail.

Linker Chemistry

This molecule is used as a "short spacer" in chemical biology. The carboxylic acid conjugates to amines (lysine residues), while the phosphonate ester can be chemically modified (e.g., Horner-Wadsworth-Emmons reaction) to attach payloads.

References

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